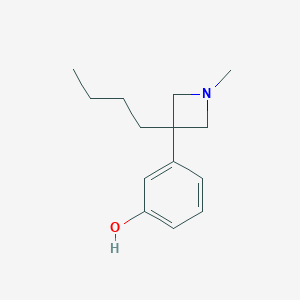
Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)-, also known as JNJ-7925476, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidine derivatives and is known to have unique biological properties that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and pain. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of molecules that play a key role in inflammation and pain.
Effets Biochimiques Et Physiologiques
Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- in lab experiments include its unique biological properties and potential therapeutic applications. However, the limitations include the challenging synthesis process and the need for expertise in organic chemistry.
Orientations Futures
There are several future directions for research on Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)-. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in various disease models, including cancer and inflammation. Additionally, there is a need to optimize the synthesis process and develop more efficient methods for producing this compound. Overall, Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- has the potential to be a valuable tool in drug development and disease research.
Méthodes De Synthèse
The synthesis of Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- involves a multi-step process that begins with the reaction of 3-butyl-1-methylazetidine with a Grignard reagent. This step is followed by the reaction with phenyl chloroformate to produce the desired compound. The synthesis of this compound is challenging and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been tested in various preclinical models, including animal models of arthritis, cancer, and neuropathic pain.
Propriétés
Numéro CAS |
17184-86-0 |
|---|---|
Nom du produit |
Phenol, 3-(3-butyl-1-methyl-3-azetidinyl)- |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-(3-butyl-1-methylazetidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-4-8-14(10-15(2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3 |
Clé InChI |
NNUPXSAVUSYJJR-UHFFFAOYSA-N |
SMILES |
CCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
SMILES canonique |
CCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Autres numéros CAS |
17184-86-0 |
Synonymes |
3-(3-Butyl-1-methylazetidin-3-yl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



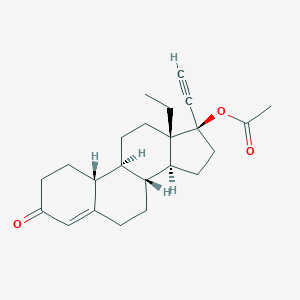
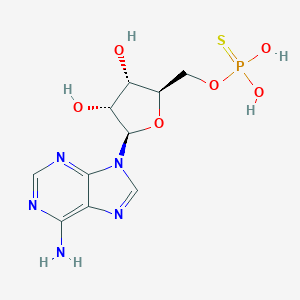
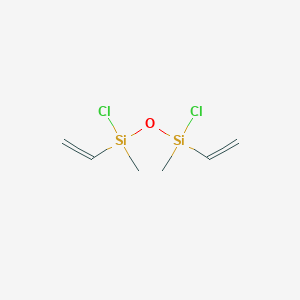
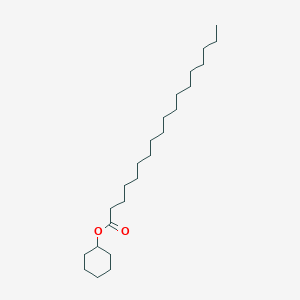

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
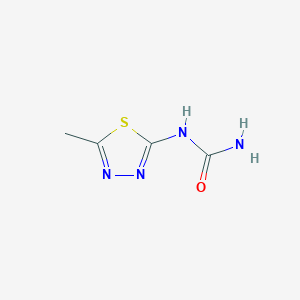
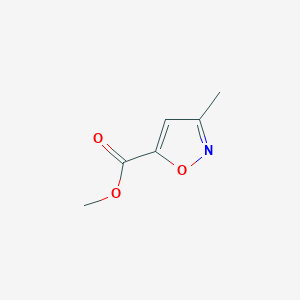
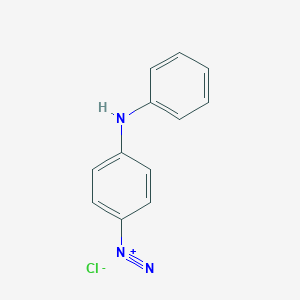
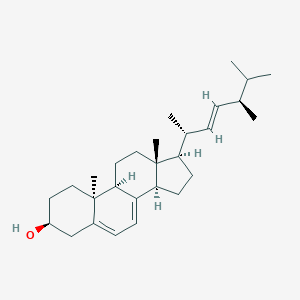
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
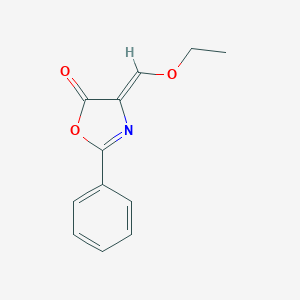
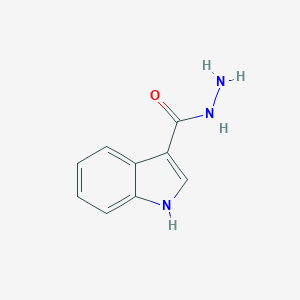
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)